3-(3,6-Diiodo-9H-carbazol-9-YL)-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]propanohydrazide
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Overview
Description
3-(3,6-Diiodo-9H-carbazol-9-YL)-N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]propanohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a carbazole core substituted with iodine atoms and a hydrazide linkage to a pyrazole moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,6-Diiodo-9H-carbazol-9-YL)-N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]propanohydrazide typically involves multiple steps:
Iodination of Carbazole: The initial step involves the iodination of carbazole to introduce iodine atoms at the 3 and 6 positions. This can be achieved using iodine and an oxidizing agent such as iodic acid.
Formation of Propanohydrazide: The iodinated carbazole is then reacted with a suitable propanohydrazide precursor under acidic or basic conditions to form the hydrazide linkage.
Condensation with Pyrazole: The final step involves the condensation of the hydrazide with 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(3,6-Diiodo-9H-carbazol-9-YL)-N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]propanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in DMF for azide substitution.
Major Products
Oxidation: Formation of corresponding carbazole quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of azido derivatives.
Scientific Research Applications
3-(3,6-Diiodo-9H-carbazol-9-YL)-N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]propanohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 3-(3,6-Diiodo-9H-carbazol-9-YL)-N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]propanohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with DNA, proteins, and enzymes, leading to various biological effects.
Pathways Involved: It may induce apoptosis in cancer cells by activating caspase pathways or inhibit microbial growth by disrupting cell membrane integrity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 3-(3,6-Diiodo-9H-carbazol-9-YL)-N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]propanohydrazide stands out due to its unique combination of iodine substitution and hydrazide linkage, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C27H23I2N5O |
---|---|
Molecular Weight |
687.3 g/mol |
IUPAC Name |
3-(3,6-diiodocarbazol-9-yl)-N-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]propanamide |
InChI |
InChI=1S/C27H23I2N5O/c1-17-24(18(2)34(32-17)21-6-4-3-5-7-21)16-30-31-27(35)12-13-33-25-10-8-19(28)14-22(25)23-15-20(29)9-11-26(23)33/h3-11,14-16H,12-13H2,1-2H3,(H,31,35)/b30-16+ |
InChI Key |
SIQHUISPAOZOHL-OKCVXOCRSA-N |
Isomeric SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)/C=N/NC(=O)CCN3C4=C(C=C(C=C4)I)C5=C3C=CC(=C5)I |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C=NNC(=O)CCN3C4=C(C=C(C=C4)I)C5=C3C=CC(=C5)I |
Origin of Product |
United States |
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